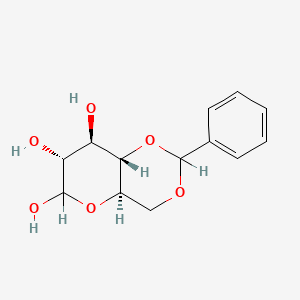

4,6-O-Benzylidene-D-glucopyranose

Descripción general

Descripción

4,6-O-Benzylidene-D-glucopyranose, also known as this compound, is a useful research compound. Its molecular formula is C13H16O6 and its molecular weight is 268.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

4,6-O-Benzylidene-D-glucopyranose is a chiral building block and an important intermediate in the preparation of various sugars . It is used by researchers in the field of synthetic carbohydrate chemistry .

Mode of Action

It is known that during the formation of benzylidene acetals, a new chiral center is formed, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .

Biochemical Pathways

As a useful intermediate for the synthesis of carbohydrates , it can be inferred that it plays a role in the synthesis and modification of carbohydrate structures.

Result of Action

Given its role as an intermediate in the synthesis of carbohydrates , it can be inferred that it contributes to the formation of various carbohydrate structures.

Action Environment

Actividad Biológica

4,6-O-Benzylidene-D-glucopyranose (BG) is a carbohydrate derivative that has garnered attention for its potential biological activities, particularly in oncology. This article provides an in-depth analysis of its biological effects, including anti-tumor properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is derived from D-glucose and features a benzylidene acetal functional group. Its molecular formula is CHO, and it exhibits unique properties that contribute to its biological activity.

Synthesis of this compound

The synthesis of BG typically involves the reaction of D-glucose with benzaldehyde under acidic conditions. A notable method involves using p-toluenesulfonic acid (pTSA) as a catalyst in dimethylformamide (DMF) at elevated temperatures . This method not only yields BG but also allows for the preparation of related compounds that may exhibit similar biological activities.

Anti-Tumor Activity

One of the most significant findings regarding BG is its anti-tumor activity. A clinical study involving 24 patients with various types of cancer demonstrated that BG elicited responses in 10 patients (41.7%). The types of cancer included:

- Primary Lung Cancer : 11 cases

- Metastatic Lung Cancer : 4 cases

- Gastric Cancer : 5 cases

- Other Cancers : Sigmoid colon, liver, pancreas, and prostate cancers

Among these patients, two achieved complete responses . The treatment regimen involved intravenous infusions of BG at a total mean dose of 392.6 g over two months, with no observed toxic effects at these doses. Histological examinations revealed complete necrotic liquefaction of tumors without damaging surrounding tissues in several cases .

The precise mechanisms by which BG exerts its anti-tumor effects are still under investigation. However, it is hypothesized that BG may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

The following table summarizes key findings from studies on the biological activity of this compound:

| Study | Sample Size | Cancer Types | Response Rate | Notable Outcomes |

|---|---|---|---|---|

| Study 1 | 24 patients | Lung, gastric, colon, liver, pancreas | 41.7% | Two complete responses observed |

| Study 2 | In vitro assays | K562, HL-60, HeLa cells | Inhibition rates: 64.2% - 92.9% at 100 μg/mL | IC50 values ranged from 17.2 to 124.7 μM |

Additional Biological Activities

Beyond its anti-tumor properties, BG has been studied for other biological activities:

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Antitumor Activity

4,6-O-Benzylidene-D-glucopyranose has been investigated for its potential antitumor properties. A notable clinical study involved administering BG to patients with solid malignant tumors. The results indicated that BG elicited responses in 41.7% of the 24 patients treated, with complete responses observed in cases of lung and liver metastases. The treatment was administered via intravenous infusion, demonstrating no significant toxicity at high doses, which suggests a favorable safety profile for further exploration in cancer therapy .

1.2 Role as a Pharmaceutical Intermediate

BG serves as an important intermediate in the synthesis of various pharmaceuticals, including podophyllotoxin derivatives, which are used in cancer treatment. Its structure allows it to be a precursor for synthesizing low molecular weight heparins and flavonoid glycosides, which are vital in treating various diseases due to their anticoagulant and anti-inflammatory properties .

Chemical Synthesis Applications

2.1 Synthesis of Glycosides

BG is utilized in glycosylation reactions due to its ability to form stable glycosidic bonds. It has been shown to facilitate the synthesis of β-glucosides when reacted with strong electrophiles under heterogeneous conditions. This property is particularly useful in carbohydrate chemistry for producing complex glycosides that have various biological activities .

2.2 Antibacterial Screening

Recent studies have evaluated derivatives of BG for antibacterial activity against pathogenic bacteria. The synthesized methyl 4,6-O-benzylidene-D-glucopyranoside derivatives underwent disc diffusion assays, indicating potential as antibacterial agents. This application highlights the versatility of BG derivatives beyond traditional uses .

Clinical Study Overview

A clinical trial involving 24 patients with different types of cancers demonstrated the efficacy of BG as an antitumor agent:

| Cancer Type | Number of Cases | Complete Responses |

|---|---|---|

| Primary Lung Cancer | 11 | 1 |

| Metastatic Lung Cancer | 4 | 0 |

| Gastric Cancer | 5 | 0 |

| Sigmoid Colon Cancer | 1 | 0 |

| Liver Cancer | 1 | 1 |

| Pancreatic Cancer | 1 | 0 |

| Prostate Cancer | 1 | 0 |

The mean total dose administered was approximately 392.6 g, with treatment lasting up to two months without observed toxicity .

Synthesis Methodologies

The preparation methods for BG have evolved, emphasizing efficiency and yield:

Propiedades

IUPAC Name |

(4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11-,12?,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLRUCXBTYDAQK-SFZUHQLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)OC(O1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97232-16-1 | |

| Record name | (4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the structural characterization of 4,6-O-Benzylidene-D-glucopyranose?

A1: this compound is a cyclic acetal derivative of D-glucose.

- Spectroscopic data: While specific spectroscopic data is not provided in the provided abstracts, the compound's structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. [, , ]

Q2: What are the common synthetic applications of this compound?

A: this compound is frequently employed as a starting material in carbohydrate chemistry. [, , , , , ] It serves as a valuable precursor for synthesizing various carbohydrate derivatives due to the presence of the benzylidene protecting group. This group can be selectively removed, allowing for further modifications at the 4 and 6 positions of the glucose molecule.

Q3: Can you provide an example of a reaction where this compound is a key reactant?

A: One example is the Henry condensation reaction. In one study, this compound reacted with nitroethane and nitropropane. [, ] This reaction led to the formation of diastereomeric α-nitroethyl and α-nitropropyl β-C-glucosides, respectively. These products are important intermediates in the synthesis of C-glycosides, which are valuable compounds in medicinal chemistry.

Q4: How does the presence of the benzylidene group in this compound influence its reactivity?

A: The benzylidene group in this compound serves as a protecting group for the hydroxyl groups at the 4 and 6 positions of the glucose ring. [, , ] This protection is crucial for achieving regioselectivity in subsequent reactions. The benzylidene group can be selectively removed under specific conditions, allowing for further functionalization at the deprotected positions.

Q5: Are there any studies on the interaction of this compound with biological systems?

A: While the provided abstracts focus on the synthetic aspects of this compound, one study explored the interaction of sugar acetals, including this compound, with the human erythrocyte glucose transport system. [] This type of research can offer insights into the potential biological activity and transport mechanisms of carbohydrate derivatives.

Q6: Are there alternative methods for preparing this compound?

A: Yes, researchers have investigated and optimized the preparation methods for this compound and its sodium salt. [] These studies contribute to more efficient and practical synthetic procedures for this important carbohydrate derivative.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.